REACTION_CXSMILES
|
C(NC(C)C)(C)C.[CH2:8]([Li])[CH2:9][CH2:10][CH3:11].[Si](C=[N+]=[N-])(C)(C)C.[F:20][C:21]1[C:22]([CH2:31][CH2:32][CH3:33])=C(C=[CH:27][C:28]=1[O:29][CH3:30])C=O>O1CCCC1>[C:10]([C:9]1[CH:8]=[CH:27][C:28]([O:29][CH3:30])=[C:21]([F:20])[C:22]=1[CH2:31][CH2:32][CH3:33])#[CH:11]
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Name
|
|
Quantity
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0.841 mL
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Type
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reactant
|
Smiles
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C(C)(C)NC(C)C
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Name
|
|
Quantity
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3.75 mL
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Type
|
reactant
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Smiles
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C(CCC)[Li]
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Name
|
|
Quantity
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15 mL
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Type
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solvent
|
Smiles
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O1CCCC1
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Name
|
|
Quantity
|
3 mL
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Type
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reactant
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Smiles
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[Si](C)(C)(C)C=[N+]=[N-]
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Name
|
|
Quantity
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0.589 g
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Type
|
reactant
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Smiles
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FC=1C(=C(C=O)C=CC1OC)CCC
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Name
|
|
Quantity
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3 mL
|
Type
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solvent
|
Smiles
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O1CCCC1
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Type
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CUSTOM
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Details
|
After stirring for 30 minutes
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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STIRRING
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Details
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The mixture was stirred for 30 minutes
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Duration
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30 min
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Type
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STIRRING
|
Details
|
The resulting mixture was stirred at room temperature for 12 hours
|
Duration
|
12 h
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Type
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CUSTOM
|
Details
|
quenched with saturated ammonium chloride
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Type
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EXTRACTION
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Details
|
extracted with ethyl ether
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Type
|
WASH
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Details
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The organic phase was washed with water, brine
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Type
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DRY_WITH_MATERIAL
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Details
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dried over sodium sulfate
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Type
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CONCENTRATION
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Details
|
concentrated under reduced pressure
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Type
|
CUSTOM
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Details
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The residue was purified by flash chromatography on silica gel (10% EtOAc in hexanes)
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
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Smiles
|
C(#C)C1=C(C(=C(C=C1)OC)F)CCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.18 g | |
YIELD: PERCENTYIELD | 31.2% | |
YIELD: CALCULATEDPERCENTYIELD | 31.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |